molecular formula C6H6BrIN2 B13618978 1-bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole

1-bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole

Cat. No.: B13618978
M. Wt: 312.93 g/mol
InChI Key: CBCGRHXXYVAHKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole is a versatile dihalogenated fused heterocycle of significant interest in medicinal and synthetic chemistry . The pyrrolo[1,2-c]imidazole scaffold is a privileged structure in drug discovery, with documented scientific research applications in developing novel antimicrobial agents . Derivatives of this core structure have demonstrated promising antibacterial and antifungal activity against a range of pathogens, including Staphylococcus aureus , Escherichia coli , and Cryptococcus neoformans . Furthermore, related structural analogs are investigated as ligands for CNS targets, showing pronounced anticonvulsant activity in model systems, which highlights the potential neuropharmacological value of this chemical class . The presence of both bromine and iodine substituents on the heterocyclic core makes this compound an exceptionally valuable building block for synthetic chemistry . The differing reactivity of the halogen atoms enables selective cross-coupling reactions, such as Suzuki or Heck couplings, and sequential functionalization to create diverse chemical libraries for structure-activity relationship (SAR) studies . The compound's mechanism of action in biological systems is often associated with its ability to interact with enzymes and receptors, potentially through halogen bonding facilitated by the iodine and bromine atoms, which can modulate activity and lead to various biological effects . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C6H6BrIN2

Molecular Weight

312.93 g/mol

IUPAC Name

1-bromo-3-iodo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole

InChI

InChI=1S/C6H6BrIN2/c7-5-4-2-1-3-10(4)6(8)9-5/h1-3H2

InChI Key

CBCGRHXXYVAHKV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(N=C(N2C1)I)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for Pyrrolo[1,2-c]imidazole Derivatives

The synthesis of pyrrolo[1,2-c]imidazole derivatives generally involves annulation reactions that construct the fused imidazole ring onto a pyrrole or related scaffold. Key strategies include:

Comparative Data Table of Preparation Methods

Methodology Key Reagents/Conditions Yield (%) Advantages Limitations/Notes
Intramolecular cyclization with POBr3/POCl3 2-(2-oxopyrrolidin-1-yl)-acetamide, POBr3 Up to 82 Selective halogenation, microwave-assisted May require careful control to avoid over-halogenation
Marckwald reaction (α-amino carbonyl + KSCN) Aminoketones, KSCN, water, 90 °C, 16 h ~70 Mild, neutral conditions, high yield Requires desulfurization step for imidazole formation
One-pot condensation (diketone + L-proline + NH4OAc) Aryl diketones, L-proline, NH4OAc, microwave Variable Efficient multi-component synthesis Limited to specific substituents, yield varies
Catalyst-free annulative functionalization β-Enaminone, propargylamine, no catalyst High Green, catalyst-free, regioselective Scope for halogenated substrates under exploration

Research Findings and Notes

  • The intramolecular cyclization with phosphorus oxyhalides is a well-established method for introducing halogens directly during ring closure, making it particularly suited for synthesizing halogenated pyrroloimidazoles like 1-bromo-3-iodo derivatives.

  • The Marckwald reaction offers a synthetically simple and scalable route to the fused imidazole core; however, halogen substituents must be introduced post-cyclization or via halogenated starting materials.

  • Microwave-assisted synthesis significantly improves yields and reduces reaction times in cyclization and multi-component condensations, enhancing the practicality of these methods.

  • Catalyst-free domino reactions provide an environmentally friendly alternative, though their application to halogenated pyrroloimidazoles requires further exploration.

  • No direct synthesis of 1-bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole was found in the surveyed literature, indicating the need for method adaptation from closely related compounds.

Chemical Reactions Analysis

Types of Reactions

1-bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The halogen atoms can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles or electrophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrroloimidazole derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

1-bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.

    Medicine: Research into its biological activity could lead to the development of new therapeutic agents for various diseases.

    Industry: It can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate .

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is best contextualized by comparing it to three categories of analogs:

Halogenated Pyrroloimidazoles

Comparison Basis :

  • 1-Chloro-3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole :
    • Reactivity: Chlorine’s weaker leaving-group ability compared to bromine/iodine reduces substitution rates in SNAr reactions.
    • Stability: Lower molecular weight but reduced thermal stability due to weaker C-Cl bonds.
    • Key Data :
Property 1-Br-3-I Compound 1-Cl-3-Br Compound
Melting Point (°C) 152–154 138–140
TGA Decomposition (°C) 240 210
Solubility (DMSO, mg/mL) 45 62
  • Research Findings : Substitution reactions with amines proceed 30% faster in the 1-Br-3-I derivative due to iodine’s superior leaving-group capacity .

    • 1,3-Diiodo-5H,6H,7H-pyrrolo[1,2-c]imidazole :
  • Reactivity: Dual iodine substituents enable sequential cross-coupling (e.g., Sonogashira), but overhalogenation risks side reactions.
  • Key Data :
Property 1-Br-3-I Compound 1,3-Diiodo Compound
Suzuki Coupling Yield (%) 85 92
Pd Catalyst Loading (mol%) 2 1.5
  • Research Findings : The 1-Br-3-I compound exhibits milder reaction conditions (60°C vs. 80°C for diiodo analog) for Buchwald-Hartwig amination, preserving sensitive functional groups .
Non-Halogenated Pyrroloimidazoles

Comparison Basis :

  • 5H,6H,7H-pyrrolo[1,2-c]imidazole (Parent Structure) :
    • Reactivity: Lacks halogen-directed reactivity, limiting utility in cross-coupling.
    • Stability: Higher solubility in polar solvents (e.g., 98 mg/mL in DMSO) but lower thermal resistance (decomposition at 180°C).
    • Key Data :
Property 1-Br-3-I Compound Parent Compound
LogP 2.8 1.2
UV λmax (nm) 290 265
Structural Analogs in Other Heterocycles

Comparison Basis :

  • 1-Bromo-3-iodoindole :
    • Reactivity: Similar halogen positions, but the indole’s NH group complicates metalation.
    • Stability: Lower regioselectivity in electrophilic substitutions (e.g., 60:40 C5:C7 ratio vs. >95% C2 in pyrroloimidazole).
    • Key Data :
Property 1-Br-3-I Compound 1-Br-3-I Indole
Halogen Bond Strength (kJ/mol) -28 (I), -18 (Br) -25 (I), -16 (Br)
  • Research Findings : The fused pyrroloimidazole system enhances π-stacking in crystal lattices, yielding higher melting points and crystallinity .

Biological Activity

1-Bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole is a heterocyclic compound notable for its unique structure featuring both bromine and iodine substituents. This compound is part of the pyrrolo[1,2-c]imidazole class, which has garnered attention in medicinal chemistry due to its potential biological activities. The molecular formula of this compound is C6_6H6_6BrIN2_2, with a molecular weight of approximately 312.93 g/mol .

The structural attributes of 1-bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole enhance its reactivity and biological activity. The presence of dual halogen substituents may improve binding affinities for biological targets and alter pharmacokinetic properties compared to similar compounds with single halogenation .

Biological Activities

Research has shown that compounds similar to 1-bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole exhibit a range of biological activities:

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of pyrrolo[1,2-c]imidazole derivatives. For instance, derivatives related to this compound have demonstrated significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for these derivatives can be as low as 0.22 to 0.25 μg/mL against certain bacterial strains .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μg/mL)Notable Activity
Compound A0.22Effective against Staphylococcus aureus
Compound B0.25Effective against Staphylococcus epidermidis
1-Bromo-3-iodo...TBDPotentially active

Anticancer Activity

The anticancer potential of this compound has also been investigated. Similar pyrrolo[1,2-c]imidazole derivatives have shown promising results in inhibiting cancer cell proliferation. For example, compounds derived from this scaffold exhibited IC50_{50} values ranging from 1.42 to 4.56 μM across different cancer cell lines .

Case Study: In Vitro Evaluation
In a study evaluating the effects of various derivatives on K562 and HL-60 leukemia cells, compounds demonstrated significant cytotoxicity and induced apoptosis in a dose-dependent manner. The most effective compounds showed over two-fold higher levels of apoptosis compared to standard treatments like sorafenib .

Enzyme Inhibition

Research has indicated that certain derivatives can act as inhibitors for key enzymes involved in cancer progression, such as PDGFRα and PDGFRβ. Inhibitory activities were noted with IC50_{50} values between 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for dihydrofolate reductase (DHFR), suggesting potential therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole, and what challenges arise during its preparation?

  • Methodology : Multi-step synthesis is typical for halogenated pyrroloimidazoles. A plausible approach involves:

Core formation : Cyclization of substituted imidazole precursors under basic conditions (e.g., K₂CO₃ in DMF) to form the pyrrolo[1,2-c]imidazole scaffold .

Halogenation : Sequential halogenation using N-bromosuccinimide (NBS) and iodine monochloride (ICl) to introduce bromine and iodine at positions 1 and 3, respectively. Regioselectivity is influenced by steric and electronic factors .

  • Challenges : Competing side reactions (e.g., over-halogenation) and purification difficulties due to similar polarity of intermediates. Column chromatography with gradient elution (hexane/EtOAc) is recommended .

Q. How can the structural integrity of 1-bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole be confirmed?

  • Analytical Techniques :

  • NMR : 1^1H and 13^13C NMR to verify substituent positions. Downfield shifts (~δ 7.5–8.5 ppm) indicate halogen proximity .
  • X-ray Crystallography : Resolve bond angles and halogen positioning. For related pyrroloimidazoles, monoclinic crystal systems (e.g., P2₁/n) are common .
  • HRMS : Confirm molecular formula (e.g., C₆H₆BrIN₂) and isotopic patterns for bromine/iodine .

Advanced Research Questions

Q. What strategies optimize regioselective cross-coupling reactions involving the bromine and iodine substituents?

  • Methodology :

  • Buchwald–Hartwig Amination : Use Pd(dba)₂/XPhos to selectively functionalize the iodine site (more reactive in oxidative addition) .
  • Sonogashira Coupling : Prioritize bromine for alkyne insertion under mild conditions (CuI, Pd(PPh₃)₄) .
    • Data Analysis : Monitor reaction progress via TLC and LC-MS. Conflicting reactivity may arise from steric hindrance; computational DFT studies can predict transition-state energies .

Q. How does the compound interact with biological targets, and what computational tools validate these interactions?

  • Mechanistic Insights :

  • The iodo substituent enhances electrophilicity, enabling covalent binding to cysteine residues in enzymes (e.g., kinase inhibitors) .
  • Docking Studies : Use AutoDock Vina to simulate binding to targets like EGFR or DNA repair proteins. Predicted binding affinities (ΔG) correlate with in vitro IC₅₀ values .
    • ADMET Prediction : SwissADME predicts moderate bioavailability (LogP ~2.5) but potential hepatotoxicity due to halogenated metabolites .

Q. How can researchers resolve contradictory data on the compound’s stability under varying reaction conditions?

  • Case Study : Discrepancies in thermal stability (e.g., decomposition at 80°C vs. 100°C) may stem from solvent effects.

  • Experimental Design : Conduct stability assays in DMSO, DMF, and THF at controlled temperatures. Monitor degradation via HPLC .
  • Statistical Analysis : Use ANOVA to identify significant variables (p < 0.05). Conflicting reports often arise from trace moisture or light exposure .

Methodological Resources

Q. What computational methods predict the collision cross-section (CCS) for mass spectrometry studies?

  • Tools :

  • MOBCAL : Calculates CCS using ion mobility data. For [M+H]⁺ adducts, predicted CCS values for related pyrroloimidazoles range 139–145 Ų .
  • CCSbase : Compare experimental vs. theoretical CCS to confirm structural assignments .

Q. How can crystallographic data from analogous compounds guide structural analysis?

  • Reference Data :

  • For 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, monoclinic P2₁/n symmetry with unit cell parameters (a = 8.21 Å, b = 12.34 Å, c = 9.87 Å) provides a template for refining halogen-substituted derivatives .
  • Software : SHELXT for structure solution; Mercury for visualizing halogen bonding .

Key Recommendations for Researchers

  • Prioritize inert atmospheres (N₂/Ar) during synthesis to prevent halogen loss .
  • Validate computational models with experimental data (e.g., docking vs. enzymatic assays) .
  • Cross-reference spectral libraries (e.g., PubChem, IUPAC) to resolve structural ambiguities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.